Superior Affinity for High Molecular Weight PBPs in Key Gram-Negative Pathogens vs. Latamoxef
Ceftiolene demonstrates a clear, quantifiable advantage over latamoxef (moxalactam) in its affinity for high molecular weight penicillin-binding proteins (PBPs) in several clinically relevant Gram-negative species. This higher affinity at the primary drug target is a key differentiator [1].
| Evidence Dimension | Affinity for high molecular weight PBPs |
|---|---|
| Target Compound Data | Affinity generally greater than latamoxef for high molecular weight PBPs |
| Comparator Or Baseline | Latamoxef (Moxalactam): Lower affinity |
| Quantified Difference | Qualitatively described as 'generally greater' |
| Conditions | E. coli, Enterobacter cloacae, Proteus mirabilis, and Pseudomonas aeruginosa |
Why This Matters
Higher target affinity is a critical determinant of antibacterial potency and can influence the effective dose required against specific pathogens, guiding compound selection for focused research on these organisms.
- [1] Williamson R, Gutmann L, Kitzis MD, Acar JF. An evaluation of the bacteriolytic and biochemical properties of ceftiolene (42980RP). J Antimicrob Chemother. 1984 Dec;14(6):581-93. View Source
